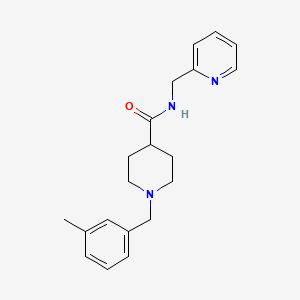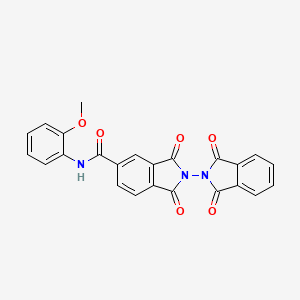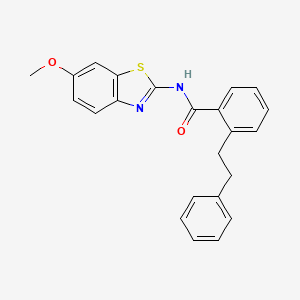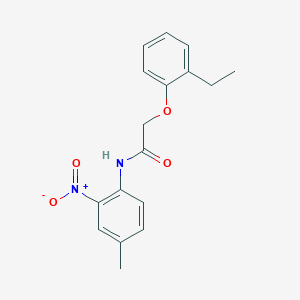
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is unique in that it primarily deacetylates non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). Deacetylation of these proteins leads to altered protein-protein interactions, which can affect various cellular processes, such as cell migration, survival, and protein degradation.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and enhancement of protein degradation. In cancer cells, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, leading to increased acetylation of α-tubulin and HSP90. This results in altered protein-protein interactions, leading to decreased cell proliferation and increased apoptosis.
In neurodegenerative disorders, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide enhances the clearance of misfolded proteins, leading to improved neuronal function and survival. HDAC6 inhibition leads to increased acetylation of α-tubulin, which enhances the transport of misfolded proteins to the lysosome for degradation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for HDAC6, its potent inhibitory activity, and its ability to enhance protein degradation. However, there are also limitations to using 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, including its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. HDAC6 is involved in the regulation of immune cell function, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, HDAC6 is involved in the regulation of viral replication, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of several viruses, including influenza and HIV.
Another future direction for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is the development of more potent and selective HDAC6 inhibitors. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has served as a lead compound for the development of other HDAC6 inhibitors, such as ricolinostat and ACY-241. These compounds have shown improved potency and selectivity for HDAC6, and may have improved therapeutic potential compared to 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide.
In conclusion, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a small molecule inhibitor of HDAC6 that has potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves inhibition of HDAC6 activity, leading to altered protein-protein interactions and enhanced protein degradation. While 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, there are also limitations to its use, and future research should focus on developing more potent and selective HDAC6 inhibitors and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. The second step involves the formation of the piperidine ring by reacting N-Boc-4-piperidone with 3-methylbenzylamine. The third step involves the deprotection of the Boc group, followed by the coupling of the resulting amine with 4-bromomethyl-2-pyridinecarboxylic acid. The final step involves the reduction of the resulting carboxylic acid to the corresponding carboxamide using a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. HDAC6 is a promising target for cancer therapy, as it plays a crucial role in the regulation of cell proliferation, migration, and survival. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition to cancer, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. HDAC6 plays a critical role in the clearance of misfolded proteins, which are implicated in the pathogenesis of these disorders. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to enhance the clearance of misfolded proteins, leading to improved neuronal function and survival.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-4-6-17(13-16)15-23-11-8-18(9-12-23)20(24)22-14-19-7-2-3-10-21-19/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZEMDJAGBTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)

![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)

![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)

![N-{1-[1-(2-chloro-3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4924796.png)
![1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4924798.png)
![2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)